molecular formula C4H3Cl2N B3353728 1H-Pyrrole, 2,5-dichloro- CAS No. 56454-23-0

1H-Pyrrole, 2,5-dichloro-

Cat. No.: B3353728
CAS No.: 56454-23-0
M. Wt: 135.98 g/mol
InChI Key: AJJCRRLRSVMJEJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-dichloro- is a heterocyclic organic compound characterized by a five-membered ring structure containing two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,5-dichloro- can be synthesized through several methods. One common approach involves the chlorination of pyrrole using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole, 2,5-dichloro- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2,5-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1H-Pyrrole, 2,5-dichloro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

1H-Pyrrole, 2,5-dichloro- can be compared with other chlorinated pyrrole derivatives, such as 1H-Pyrrole, 2-chloro- and 1H-Pyrrole, 3,4-dichloro-. While these compounds share some similarities in their chemical structure, 1H-Pyrrole, 2,5-dichloro- is unique in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of chlorine atoms at the 2 and 5 positions can lead to distinct chemical and biological properties compared to other isomers.

Comparison with Similar Compounds

  • 1H-Pyrrole, 2-chloro-
  • 1H-Pyrrole, 3,4-dichloro-
  • 1H-Pyrrole, 2,3-dichloro-

Properties

IUPAC Name

2,5-dichloro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N/c5-3-1-2-4(6)7-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJCRRLRSVMJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481703
Record name 1H-Pyrrole, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56454-23-0
Record name 1H-Pyrrole, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole, 2,5-dichloro-
Reactant of Route 2
1H-Pyrrole, 2,5-dichloro-
Reactant of Route 3
1H-Pyrrole, 2,5-dichloro-
Reactant of Route 4
1H-Pyrrole, 2,5-dichloro-
Reactant of Route 5
1H-Pyrrole, 2,5-dichloro-
Reactant of Route 6
1H-Pyrrole, 2,5-dichloro-

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